molecular formula C5H4BrF3N2 B6223940 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole CAS No. 2763777-39-3

2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6223940
CAS No.: 2763777-39-3
M. Wt: 229
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Description

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that contains both bromomethyl and trifluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, while the bromomethyl group is a versatile functional group that can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the introduction of the bromomethyl and trifluoromethyl groups onto an imidazole ring. One common method involves the bromination of a methyl-substituted imidazole followed by trifluoromethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield imidazole derivatives with various functional groups, while oxidation can produce imidazole N-oxides .

Scientific Research Applications

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological pathway and target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of both bromomethyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2763777-39-3

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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